1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one chemical properties
1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the molecule's behavior and potential. We will explore a robust synthetic protocol, delve into detailed spectroscopic predictions (NMR, IR, MS), outline its key physical and chemical properties, and discuss its potential as a versatile building block in medicinal chemistry and materials science. This guide serves as an authoritative resource, grounded in established chemical principles and supported by relevant literature.
Compound Profile and Identification
1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one is an aromatic ketone derivative characterized by a para-substituted isopropyl thioether (isopropylsulfanyl) group. This unique combination of a reactive ketone handle and a modifiable sulfur linkage makes it a compound of interest for synthetic elaboration. Its structural features suggest potential as an intermediate in the development of novel pharmaceuticals and functional materials.
Table 1: Compound Identifiers
| Property | Value | Source |
| IUPAC Name | 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one | - |
| CAS Number | 4074-53-7 | [1] |
| Molecular Formula | C₁₁H₁₄OS | [1] |
| Molecular Weight | 194.30 g/mol | [1] |
| Canonical SMILES | CC(C)SC1=CC=C(C=C1)C(=O)C | - |
Synthesis and Purification
The synthesis of 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This approach is favored due to the high reactivity of activated aryl halides with soft nucleophiles like thiolates.
Rationale for Synthetic Strategy
The core of this synthesis is the displacement of a halide from an activated aromatic ring. 4-Fluoroacetophenone is the ideal starting material because the fluorine atom is a highly effective leaving group in SₙAr reactions due to its strong electron-withdrawing nature, which stabilizes the intermediate Meisenheimer complex. Propane-2-thiol (isopropyl mercaptan) serves as the sulfur nucleophile. A strong, non-nucleophilic base like potassium carbonate is used to deprotonate the thiol in situ, forming the more potent thiolate nucleophile required for the substitution. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is chosen to solvate the cationic species and accelerate the reaction rate.
Detailed Synthesis Protocol
Reaction: 4-Fluoroacetophenone + Propane-2-thiol → 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one
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Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroacetophenone (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and N,N-Dimethylformamide (DMF, approx. 0.5 M).
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Reagent Addition: While stirring the suspension, add propane-2-thiol (1.2 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF) and ethyl acetate.
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Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
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Washing: Wash the combined organic layers with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
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Column Packing: Pack a silica gel column using a slurry method with a hexane/ethyl acetate solvent system.
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Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 2% EtOAc in hexane and gradually increasing to 10%). Collect fractions based on TLC analysis.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one as a purified product, likely a pale yellow oil or a low-melting solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Spectroscopic and Analytical Characterization
Disclaimer: The following spectroscopic data are predicted based on established principles of NMR, IR, and MS, and analysis of structurally similar compounds. Experimental verification is required for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. The predicted spectra are based on standard chemical shift values and substituent effects.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.90 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the anisotropic effect of the carbonyl group. |
| 7.45 | Doublet (d) | 2H | Ar-H (ortho to -S-) | Shielded relative to the other aromatic protons. |
| 3.55 | Septet (sept) | 1H | -S-CH (CH₃)₂ | Typical shift for a methine proton adjacent to a sulfur atom. |
| 2.60 | Singlet (s) | 3H | -C(=O)-CH₃ | Characteristic singlet for an acetyl methyl group. |
| 1.35 | Doublet (d) | 6H | -CH(CH₃ )₂ | Shielded aliphatic protons, split by the adjacent methine proton. |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 197.5 | C =O | Standard chemical shift for an aromatic ketone carbonyl. |
| 145.0 | Ar-C -S | Quaternary carbon attached to sulfur, deshielded. |
| 135.0 | Ar-C -C=O | Quaternary carbon attached to the acetyl group. |
| 129.0 | Ar-C H (ortho to C=O) | Aromatic methine carbons. |
| 127.5 | Ar-C H (ortho to -S-) | Aromatic methine carbons. |
| 38.0 | -S-C H(CH₃)₂ | Aliphatic methine carbon attached to sulfur. |
| 26.5 | -C(=O)-C H₃ | Acetyl methyl carbon. |
| 23.0 | -CH(C H₃)₂ | Equivalent methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the principal functional groups in the molecule.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3050 | Medium | Aromatic C-H | Stretch |
| ~2970, ~2870 | Medium | Aliphatic C-H | Stretch |
| ~1685 | Strong | Aryl Ketone C=O | Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C | Stretch |
| ~1260 | Strong | Acetyl C-C | Stretch |
| ~830 | Strong | p-substituted benzene | C-H out-of-plane bend |
| ~700 | Medium-Weak | C-S | Stretch |
The most prominent peak will be the strong carbonyl (C=O) stretch around 1685 cm⁻¹, which is characteristic of an aryl ketone.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide information on the molecular weight and fragmentation pattern.
Table 5: Predicted Major Fragments in EI-MS
| m/z | Ion Formula | Description |
| 194 | [C₁₁H₁₄OS]⁺˙ | Molecular Ion (M⁺˙) |
| 179 | [C₁₀H₁₁OS]⁺ | Loss of a methyl radical (•CH₃) |
| 151 | [C₉H₇OS]⁺ | Loss of the isopropyl group (•CH(CH₃)₂) |
| 121 | [C₇H₅OS]⁺ | Acylium ion from cleavage of the isopropyl group |
| 43 | [C₂H₃O]⁺ | Acetyl cation (CH₃CO⁺) |
The base peak is likely to be the acylium ion at m/z 121 or the molecular ion at m/z 194.
Physical and Chemical Properties
Physical Properties
| Property | Value/Description | Rationale/Source |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. | Based on similar structures like 4'-Isopropylacetophenone.[2][3] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, THF). Insoluble in water. | Typical for moderately polar organic molecules.[3] |
| Boiling Point | Estimated to be >250 °C at atmospheric pressure. | High molecular weight and polarity suggest a high boiling point. |
Chemical Reactivity
The molecule's reactivity is dominated by its two functional groups: the ketone and the thioether. This dual functionality allows for a wide range of subsequent chemical transformations.
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Ketone Moiety: The carbonyl group is susceptible to nucleophilic attack. It can undergo:
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Thioether Moiety: The sulfur atom is nucleophilic and can be readily oxidized.
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Oxidation: Selective oxidation can yield the corresponding sulfoxide using reagents like m-CPBA (1 eq) or sodium periodate (NaIO₄). Further oxidation with excess m-CPBA or hydrogen peroxide yields the sulfone. Sulfoxides and sulfones are important functional groups in many bioactive molecules.
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Potential Reactivity Diagram
Caption: Potential chemical transformations of the title compound.
Potential Research Applications
While specific applications for this compound are not widely documented, its structure is analogous to intermediates used in several areas of chemical research:
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Medicinal Chemistry: Aromatic ketones are common scaffolds in drug discovery. The thioether, and its oxidized sulfoxide/sulfone derivatives, are prevalent in pharmaceuticals due to their ability to act as hydrogen bond acceptors and improve pharmacokinetic properties. This compound is an excellent starting point for synthesizing libraries of potential kinase inhibitors, GPCR modulators, or other enzyme inhibitors.
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Materials Science: The aromatic core and reactive handles could be used to synthesize novel polymers or organic electronic materials.
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Synthetic Chemistry: It serves as a versatile building block for constructing more complex molecular architectures, leveraging the orthogonal reactivity of the ketone and thioether groups.
Safety and Handling
No specific toxicity data is available for this compound. It should be handled with standard laboratory safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
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GHS Hazards (Predicted): Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]
References
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The Royal Society of Chemistry. (n.d.). Chemoselective One-pot Synthesis of β-keto Sulfones from Ketones. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-(Propan-2-yloxy)phenyl)ethan-1-one. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(methylsulfanyl)-1-[4-(propan-2-yl)phenyl]ethan-1-one. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-[4-(1-methylethyl)phenyl]-. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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PubChemLite. (n.d.). 1-[4-(propan-2-yloxy)phenyl]ethan-1-one. Retrieved from [Link]
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MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP003654. Retrieved from [Link]
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KOLAB. (n.d.). 1-[4-(propan-2-yl)phenyl]ethan-1-one. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-(Propan-2-yl)phenyl)ethan-1-one. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. Retrieved from [Link]
- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
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NIST. (n.d.). Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-[4-(1-methylethyl)phenyl]- IR Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). US4172097A - Production of propiophenone.
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ResearchGate. (n.d.). FT-Raman and FT-IR spectra and DFT calculations of chalcone (2E)-1-(4-aminophenyl)-3-phenyl-prop-2-en-1-one. Retrieved from [Link]
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